molecular formula C10H15NS B1418602 (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine CAS No. 1154386-60-3

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B1418602
CAS No.: 1154386-60-3
M. Wt: 181.3 g/mol
InChI Key: FSKABJKIEYBTLH-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol.

Mechanism of Action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities . They have been found to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the thiophene ring system, which is a part of this compound, is a privileged heterocycle that exhibits many pharmacological properties . The interaction of this compound with its targets would likely result in changes at the molecular level, potentially influencing cellular processes and functions.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the range of biological activities associated with thiophene derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine involves several steps. One common method includes the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical methods used to prepare thiophene derivatives . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The uniqueness of this compound lies in its specific cyclopropylmethyl and thiophen-2-yl-ethyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-10(12-7-1)5-6-11-8-9-3-4-9/h1-2,7,9,11H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKABJKIEYBTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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